An In-depth Technical Guide to 2-Isobutylthiazole: Chemical and Physical Properties
An In-depth Technical Guide to 2-Isobutylthiazole: Chemical and Physical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Isobutylthiazole is a heterocyclic organic compound that plays a significant role in the flavor and fragrance industry.[1] It is a key component responsible for the characteristic aroma of fresh, ripe tomatoes.[2][3] This volatile compound is also found naturally in various other sources and is utilized to impart or enhance green, vegetable-like notes in a wide array of food products, including baked goods, meat products, and fruit essences.[3][4][5] Beyond its sensory applications, 2-isobutylthiazole serves as a valuable intermediate in the synthesis of other heterocyclic compounds and is explored in the development of pharmaceuticals and agrochemicals due to the versatile reactivity of the thiazole (B1198619) ring.[5] This guide provides a comprehensive overview of the chemical and physical properties of 2-isobutylthiazole, along with a detailed experimental protocol for its synthesis.
Chemical and Physical Properties
The fundamental chemical and physical characteristics of 2-isobutylthiazole are summarized in the tables below, providing a consolidated reference for laboratory and research applications.
Table 1: General and Chemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₁NS | [1][2][6] |
| Molecular Weight | 141.23 g/mol | [1][2] |
| CAS Number | 18640-74-9 | [1][6] |
| EC Number | 242-470-1 | [2][6] |
| FEMA Number | 3134 | [2] |
| Appearance | Colorless to pale yellow liquid | [1][4][7] |
| Odor | Green, tomato leaf, earthy, vegetable-like | [1][4][6][7] |
| Solubility | Slightly soluble in water; soluble in alcohol and fats. | [4][6][8] |
Table 2: Physical and Spectroscopic Data
| Property | Value | Source(s) |
| Density | 0.995 g/mL at 25 °C | [4][5][9] |
| Boiling Point | 174-180 °C at 760 mmHg | [4][5][7] |
| Refractive Index | n20/D 1.495 | [5][9] |
| Flash Point | 57.22 °C (135 °F) | [4][7] |
| Vapor Pressure | 1.091 mmHg at 25 °C (estimated) | [4][7] |
| Vapor Density | 4.8 (Air = 1) | [4][7] |
| logP (o/w) | 1.715 (estimated) | [4][7] |
| IR and Mass Spectrum | Available in the NIST WebBook | [10] |
Table 3: Organoleptic Properties
| Property | Description | Source(s) |
| Odor Description | Powerful, fresh, natural, with notes of tomato, wasabi, privet, and earthy, vegetable, metallic nuances. | [4][7] |
| Flavor Profile | Green, vegetable, tomato-like, with raw and musty nuances. | [4][7] |
| Odor Threshold in Water | 2-3.5 ppb | [4] |
Synthesis of 2-Isobutylthiazole
The synthesis of 2-isobutylthiazole can be achieved through a multi-step process involving the formation of a mercaptoacetaldehyde (B1617137) dimer, followed by condensation and subsequent dehydrogenation.
Experimental Protocol
Step 1: Synthesis of Mercaptoacetaldehyde Dimer
-
In a reaction flask equipped with a stirrer and a thermometer, add 1500 ml of sodium hydrosulfide (B80085).
-
Cool the flask to 0 °C using a salt-ice bath.
-
Over a period of 45 minutes, slowly add 300 g of acetic acid to the cooled sodium hydrosulfide solution.
-
Allow the reaction to proceed to completion to obtain the mercaptoacetaldehyde dimer.
Step 2: Condensation to form 2-Isobutyl-2,5-dihydrothiazole
-
The mercaptoacetaldehyde dimer from the previous step is condensed with 3-methyl butyraldehyde.
-
Anhydrous sodium sulfate (B86663) and ammonia (B1221849) gas are introduced to facilitate the reaction, yielding 2-isobutyl-2,5-dihydrothiazole.
Step 3: Dehydrogenation to 2-Isobutylthiazole
-
The 2-isobutyl-2,5-dihydrothiazole is subjected to dehydrogenation using benzoquinone as the dehydrogenating agent.
-
The reaction mixture is then subjected to distillation, initially at atmospheric pressure to remove benzene (B151609) (75-80 °C).
-
Finally, vacuum distillation is performed to collect the fraction at 62-68 °C under a vacuum of 8-12 mmHg, which is the final 2-isobutylthiazole product.
Synthesis Workflow
The following diagram illustrates the key stages in the synthesis of 2-isobutylthiazole.
Safety and Handling
2-Isobutylthiazole is a flammable liquid and vapor.[11] It is harmful if swallowed and causes skin and serious eye irritation.[8][11] It may also cause respiratory irritation.[11] When handling this chemical, it is crucial to use appropriate personal protective equipment, including gloves, safety glasses, and protective clothing, and to work in a well-ventilated area. Store in a cool, dry place away from ignition sources in a tightly closed container.[6] For detailed safety information, refer to the Material Safety Data Sheet (MSDS).
References
- 1. CN101891701A - Synthetic method of 2-isobutylthiazole - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. 2-Isobutylthiazole | C7H11NS | CID 62725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magn ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00758H [pubs.rsc.org]
- 10. femaflavor.org [femaflavor.org]
- 11. mdpi.com [mdpi.com]
